Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

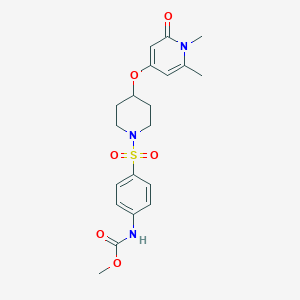

Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure comprises:

- A methyl carbamate group (-O(CO)NHCH₃) attached to a phenyl ring.

- A sulfonylpiperidine moiety bridging the phenyl ring to a 1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl substituent.

Properties

IUPAC Name |

methyl N-[4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-14-12-17(13-19(24)22(14)2)29-16-8-10-23(11-9-16)30(26,27)18-6-4-15(5-7-18)21-20(25)28-3/h4-7,12-13,16H,8-11H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXOAKQCTYBKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 1,6-dimethyl-2-oxo-1,2-dihydropyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Carbamate formation: The final step involves the formation of the carbamate group, which can be achieved using methyl chloroformate or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe to study various biological processes.

Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate and two related pyridin-2-one derivatives from the literature are outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Divergence :

- The target compound’s sulfonylpiperidine and carbamate groups distinguish it from the pyridin-2-ones in , which feature carbonitrile and acetylphenyl substituents . The sulfonyl group may enhance binding affinity to hydrophobic pockets in biological targets, while the carbamate could improve metabolic stability compared to ester or amide linkages.

In contrast, the hydroxy and amino groups in Pyridin-2-ones (1) and (2) could introduce polarity, improving solubility but possibly reducing membrane permeability .

Pharmacophore Implications :

- The sulfonamide linkage in the target compound is a common feature in kinase inhibitors (e.g., sulfonamide-based COX-2 inhibitors), whereas the carbonitrile groups in Pyridin-2-ones (1) and (2) are often associated with covalent binding or metal coordination in enzyme active sites .

Biological Activity

Methyl (4-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential pharmacological significance. This article reviews its biological activities, focusing on its synthesis, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Molecular Weight : 396.48 g/mol

- Functional Groups : Carbamate, sulfonamide, piperidine, and pyridine derivatives.

Synthesis

The synthesis of this compound involves multi-step reactions including the formation of the pyridine ring and subsequent functionalization to introduce the carbamate and sulfonamide moieties. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions and catalysts used.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives similar to this compound exhibit significant inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| Study B | A549 | 15.0 | Inhibition of EGFR signaling pathway |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation.

- Receptor Modulation : It has been suggested that this compound interacts with specific receptors that mediate cell signaling pathways related to cancer and inflammation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

Case Study 1: Breast Cancer Model

In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Antibacterial Efficacy

A study assessing the antibacterial properties demonstrated that the compound effectively reduced bacterial load in infected wounds in animal models, supporting its use as a therapeutic agent against infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.